2-(5-Bromothiophen-2-yl)ethan-1-amine
Overview
Description
2-(5-Bromothiophen-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H9BrNS+ and its molecular weight is 207.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Identification
- Synthesis Techniques : A study highlighted the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) using a range of analytical techniques and confirmed its identity. This process involved the Delépine reaction and implementation of different analytical methods like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, ion chromatography, and X-ray crystallography (Power et al., 2015).
Chemical and Molecular Dynamics Studies
- Corrosion Inhibition : A study utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including compounds similar to 2-(5-Bromothiophen-2-yl)ethan-1-amine, against the corrosion of iron (Kaya et al., 2016).
Applications in Chemistry and Drug Design
- Schiff Base Ligand Synthesis : Research on the synthesis of N3S2 pentadentate Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde, including extensive physical and theoretical analyses, was conducted. These studies have implications in developing new metal chemotherapy agents (Warad et al., 2020).
- Synthesis of N-Functionalized Dithieno[3,2-b:2',3'-d]pyrroles : A study developed a general synthetic route for the preparation of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, utilizing N-functionalized N-(3'-thienyl)-3-aminothiophenes, which are similar in structure to this compound (Ogawa & Rasmussen, 2003).
Role in Palladium-Catalyzed Reactions
- Palladium-Catalyzed Imine Hydrolysis : Research demonstrated the hydrolysis of imine linkages in palladium-catalyzed reactions, using compounds like 1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine (Ahmad et al., 2019).
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHZCFUULHJHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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